3-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)benzamide
Description
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Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-17-10-3-4-11-18(17)23-19(25)13-6-5-7-14(12-13)24-20(26)15-8-1-2-9-16(15)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHZIOFMRGYRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes an isoindole moiety and a fluorinated phenyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on current research findings, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H12F N2O3 |
| Molecular Weight | 298.28 g/mol |
| CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with specific biological targets. The presence of the fluorine atom is expected to enhance the compound's lipophilicity and binding affinity to various enzymes and receptors. The isoindole moiety may facilitate hydrogen bonding interactions critical for biological activity.
Anticancer Properties
Research has indicated that compounds with isoindole structures exhibit anticancer properties. For example, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Disruption of cell cycle progression
In vitro studies have demonstrated that this compound can effectively reduce the viability of certain cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
- Antimicrobial Assessment : In another study assessing antimicrobial efficacy, the compound showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) Anticancer Activity | MIC (µg/mL) Antimicrobial Activity |
|---|---|---|
| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | 20 | 64 |
| N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-chlorobenzamide | 25 | 128 |
| N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-methylbenzamide | 30 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
